molecular formula C6H10O6 B1245693 3-deoxy-L-threo-hex-2-ulosonic acid

3-deoxy-L-threo-hex-2-ulosonic acid

Cat. No. B1245693
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-keto-3-deoxy-L-galactonic acid is a ketoaldonic acid that is the 2-dehydro-3-deoxy derivative of L-galactonic acid. It is a hexonic acid and a ketoaldonic acid. It is a conjugate acid of a 2-keto-3-deoxy-L-galactonate. It is an enantiomer of a 2-dehydro-3-deoxy-D-galactonic acid.

Scientific Research Applications

Antioxidant Activity Analysis

3-deoxy-L-threo-hex-2-ulosonic acid is relevant in the study of antioxidants, particularly in the context of various fields like food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically presented the most significant tests used to determine antioxidant activity, highlighting the importance of these assays in analyzing the antioxidant capacity of complex samples. This indicates that 3-deoxy-L-threo-hex-2-ulosonic acid could be instrumental in understanding the antioxidant properties and capacities in various applications (Munteanu & Apetrei, 2021).

Lipopolysaccharide Synthesis

The compound is also significant in the chemical synthesis of the core oligosaccharide of bacterial lipopolysaccharides (LPSs). Kosma (2010) discussed the synthesis of structural units and neoglycoconjugates of the heptose- and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-containing inner core region of LPSs of Gram-negative bacteria. The synthesis and study of these structures are crucial for elucidating the physiological and immunochemical roles of components like phosphate substituents in the heptose region, pointing to the importance of 3-deoxy-L-threo-hex-2-ulosonic acid in the study of bacterial physiology and immunology (Kosma, 2010).

Thiobarbituric Acid Reactive Substances Assay

Furthermore, 3-deoxy-L-threo-hex-2-ulosonic acid is relevant in studies involving the thiobarbituric acid reactive substances (TBARS) assay, widely used for measuring lipid oxidation and antioxidant activity in food and physiological systems. Ghani et al. (2017) presented an overview of the current use of the TBARS test, emphasizing its utility in studies on antioxidant activity. This suggests the potential involvement of 3-deoxy-L-threo-hex-2-ulosonic acid in understanding the mechanisms of lipid oxidation and antioxidant activities in biological systems (Ghani et al., 2017).

properties

Product Name

3-deoxy-L-threo-hex-2-ulosonic acid

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1

InChI Key

WPAMZTWLKIDIOP-UCORVYFPSA-N

Isomeric SMILES

C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O

SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O

synonyms

2-keto-3-deoxygluconate
3-deoxy-2-oxo-D-gluconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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